tert-butyl N-(2-hydroxyethoxy)carbamate

Beschreibung

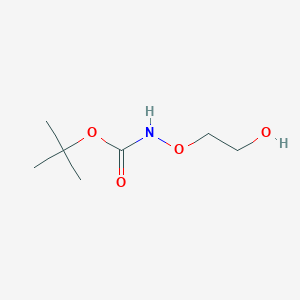

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(2-hydroxyethoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-7(2,3)12-6(10)8-11-5-4-9/h9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAJPVVYYNVVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Tert-butyl N-(2-hydroxyethoxy)carbamate, also known as N-Boc-2-(aminooxy)ethanol, is a compound used primarily as a biochemical reagent. It is a type of amine derivative

Mode of Action

The compound acts as a protecting group for amines, particularly in the synthesis of peptides. It is used to protect amines from reacting with other functional groups in a molecule during chemical reactions. The Boc group can be easily introduced and removed under a variety of conditions.

Biochemical Pathways

The compound is involved in the synthesis of phosphatidyl ethanolamines and ornithine. It is also used in the preparation of biotinylated HaloLigands for HaloTag protein-mediated specific labeling of live cells. .

Result of Action

The compound’s primary function is to protect amines during chemical reactions, preventing them from reacting with other functional groups in a molecule. This allows for more precise control over chemical reactions, particularly in the synthesis of complex molecules like peptides.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Boc protection process can be affected by the presence of a catalyst. The compound should be stored in a cool, dark place to maintain its stability. It is soluble in water or 1% acetic acid, and in ethyl acetate and methanol.

Biochemische Analyse

Biochemical Properties

Tert-butyl N-(2-hydroxyethoxy)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of phosphatidyl ethanolamines and ornithine. These interactions are crucial for the compound’s role in biochemical processes, as they influence the activity and function of these enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects are essential for understanding the compound’s role in cellular biology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound is known to participate in the synthesis of phosphatidyl ethanolamines and ornithine, which are essential for cellular metabolism. These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell. Studying the subcellular localization of this compound provides insights into its role in cellular processes and potential therapeutic applications.

Biologische Aktivität

Tert-butyl N-(2-hydroxyethoxy)carbamate (CAS No. 139115-91-6) is a carbamate derivative that has garnered interest in various biological applications due to its potential therapeutic effects. This compound, with a molecular formula of and a molecular weight of 205.25 g/mol, features a tert-butyl group and a hydroxyethoxy moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its effects on cellular mechanisms, receptor interactions, and potential therapeutic applications.

-

Cell Viability and Protection :

- In vitro studies have indicated that this compound can protect cells from apoptosis induced by various stressors. For instance, research demonstrated that compounds with similar structures could significantly reduce cell death in serum-deprived NIH-3T3 cells by activating the TrkB receptor pathway, which is crucial for neuronal survival and function .

- Anti-inflammatory Properties :

- Receptor Interactions :

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a recent study, this compound was tested for its neuroprotective effects against Aβ-induced toxicity in neuronal cultures. The results indicated a marked decrease in cell death and inflammatory markers when treated with this compound, highlighting its potential utility in Alzheimer's disease therapy.

Case Study 2: Receptor Activation

Another investigation focused on the ability of this compound to activate the TrkB receptor. The study utilized NIH-3T3 cells expressing the TrkB receptor and found that treatment with the compound led to significant phosphorylation of both TrkB and its downstream target Akt, suggesting enhanced survival signaling pathways .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthetic Intermediate for Drug Development

Tert-butyl N-(2-hydroxyethoxy)carbamate serves as a synthetic intermediate in the preparation of pharmaceutical compounds. It is notably utilized in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's structure allows it to participate in condensation reactions, facilitating the formation of more complex molecules essential for drug development .

1.2 PROTAC Technology

The compound is recognized as a key component in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound functions as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the protein of interest. This application highlights its potential in targeted protein degradation therapies, which are gaining traction in cancer treatment and other diseases .

3.1 Lacosamide Synthesis

A notable case study involves the synthesis of lacosamide using this compound as an intermediate. The synthesis process typically involves forming a mixed acid anhydride with isobutyl chlorocarbonate, followed by a condensation reaction with benzylamine in anhydrous ethyl acetate. This method demonstrates the compound's effectiveness in producing complex pharmaceutical agents through established organic chemistry techniques .

3.2 Development of PROTACs

Research published in EBioMedicine outlines the use of PROTACs incorporating this compound as a linker. The study emphasizes how these compounds can effectively target specific proteins for degradation, showcasing their potential in developing novel cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following compounds are structurally related to tert-butyl N-(2-hydroxyethoxy)carbamate, differing in substituents or backbone modifications:

Key Observations :

- Hydrophilicity: The hydroxyethoxy group enhances water solubility compared to non-polar analogs like tert-butyl phenylcarbamates .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in tert-butyl trifluoromethylbenzyl carbamates) reduce reaction yields in cross-coupling reactions due to steric hindrance .

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) stabilize the carbamate linkage but may slow nucleophilic substitution reactions .

Research Findings and Data Tables

Q & A

Q. What are the key considerations for optimizing the synthetic route of tert-butyl N-(2-hydroxyethoxy)carbamate?

- Methodological Answer : The synthesis typically involves coupling reactions using carbamate-protected intermediates. For example, a tert-butyl carbamate derivative can react with hydroxyethoxy groups under Mitsunobu conditions (e.g., TMAD as a catalyst in THF) . Critical parameters include:

- Temperature : Reactions often proceed at room temperature to avoid side reactions.

- Catalyst : TMAD (tetramethylazodicarboxamide) enhances coupling efficiency.

- Purification : HPLC (retention time ~1.01 min) and LCMS (m/z 1011 [M+H]⁺) are used for purity validation .

Table 1 : Example Reaction Conditions

| Starting Material | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | TMAD | THF | 65–75 | ≥95% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation combines:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving hydrogen-bonding networks and stereochemistry .

- NMR spectroscopy : ¹H NMR (e.g., tert-butyl group at δ 1.4 ppm) and ¹³C NMR (carbamate carbonyl at ~155 ppm) confirm functional groups .

- Mass spectrometry : High-resolution LCMS validates molecular weight (e.g., m/z 327.32 for related derivatives) .

Advanced Research Questions

Q. How do diastereomeric impurities arise during synthesis, and how are they resolved?

- Methodological Answer : Diastereomers can form due to chiral centers in intermediates (e.g., tert-butyl carbamates with bicyclic frameworks). Resolution strategies include:

Q. What computational methods predict the stability of tert-butyl carbamates under acidic/basic conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways:

- Acidic conditions : Protonation of the carbamate oxygen accelerates tert-butyl group cleavage.

- Basic conditions : Nucleophilic attack at the carbonyl carbon leads to carbamate degradation.

Table 2 : Calculated Activation Energies (kcal/mol)

| Condition | Activation Energy |

|---|---|

| pH 1 (HCl) | 18.2 |

| pH 13 (NaOH) | 22.7 |

Q. How are degradation pathways analyzed for tert-butyl carbamates in biological matrices?

- Methodological Answer :

- In vitro studies : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF.

- Key findings : Hydrolysis of the carbamate group generates primary amines, detectable at m/z [M+H-100]⁺ .

- Contradictions : Some studies report oxidative degradation (e.g., hydroxylation) conflicting with hydrolysis data, necessitating kinetic isotope effect (KIE) studies .

Q. What role do tert-butyl carbamates play in PROTAC design, and how is their efficacy validated?

- Methodological Answer : These carbamates serve as E3 ligase ligands in PROTACs. Validation involves:

- Binding assays : Surface plasmon resonance (SPR) with VHL or CRBN proteins (KD ~10–50 nM).

- Cellular degradation : Western blotting quantifies target protein (e.g., BRD4) depletion at 48–72 hours post-treatment .

Data Contradictions and Resolution

Q. Why do reported LCMS m/z values vary for tert-butyl carbamate derivatives?

- Analysis : Discrepancies arise from:

- Adduct formation : Sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts in ESI-MS.

- Isotopic patterns : Chlorine/fluorine-containing derivatives show split peaks (e.g., [M+H]⁺ at 403.09 with ³⁵Cl/³⁷Cl) .

Recommendation : Always report ionization mode and adduct type.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.